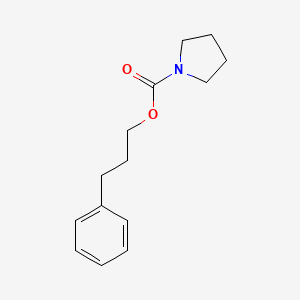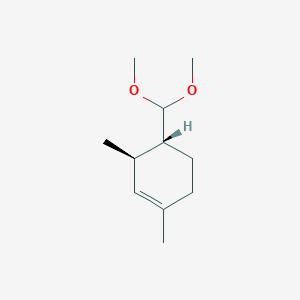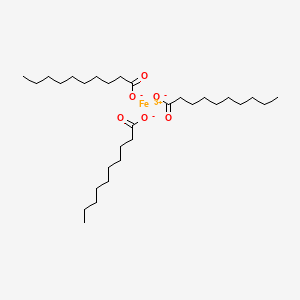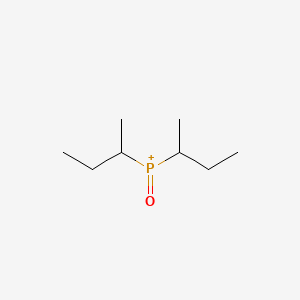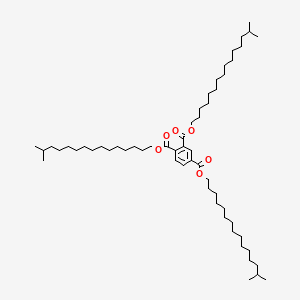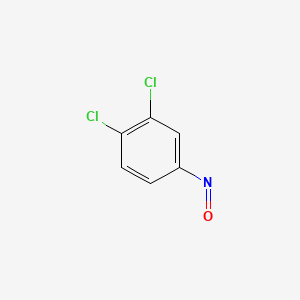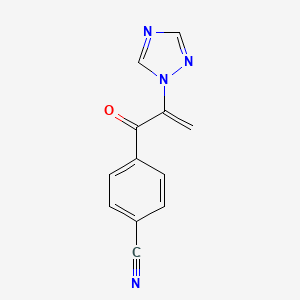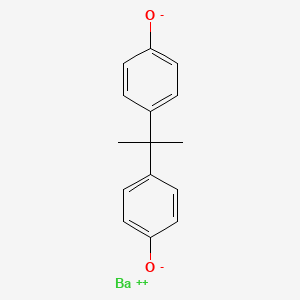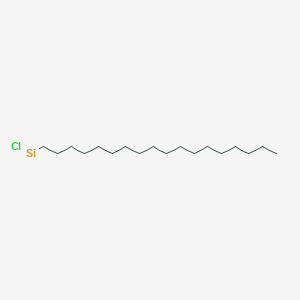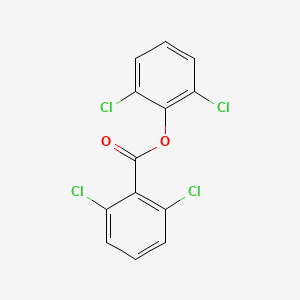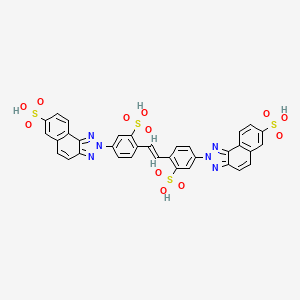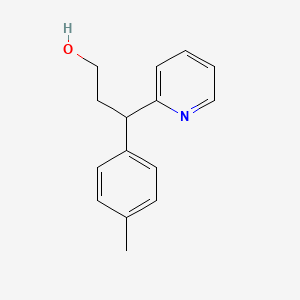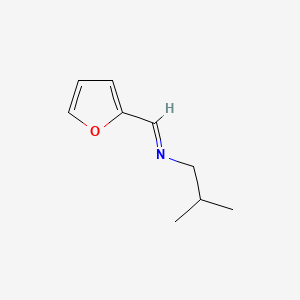
N-Furfurylideneisobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Furfurylideneisobutylamine: is an organic compound with the molecular formula C₉H₁₃NO It is characterized by the presence of a furan ring attached to an imine group, which is further connected to an isobutylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Furfurylideneisobutylamine can be synthesized through a condensation reaction between furfural and isobutylamine. The reaction typically involves the following steps:
Mixing furfural and isobutylamine: in a suitable solvent such as ethanol or methanol.
Heating the mixture: under reflux conditions for several hours to facilitate the condensation reaction.
Purification of the product: through techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Furfurylideneisobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-furfurylisobutylamine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of furan-2-carboxaldehyde derivatives.
Reduction: Formation of N-furfurylisobutylamine.
Substitution: Formation of halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
N-Furfurylideneisobutylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Furfurylideneisobutylamine involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
N-Furfurylisobutylamine: Similar structure but with an amine group instead of an imine group.
Furfural: The aldehyde precursor used in the synthesis of N-Furfurylideneisobutylamine.
Isobutylamine: The amine component used in the synthesis.
Propiedades
Número CAS |
85098-92-6 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-(2-methylpropyl)methanimine |
InChI |
InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
VPYYBUQTJFKWHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


